5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione
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Overview
Description
5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione is a naphthoquinone derivative known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione typically involves the functionalization of a naphthoquinone core. One common method includes the selective methylation of the hydroxyl groups followed by oxidation to introduce the quinone functionality. The reaction conditions often involve the use of diazomethane for methylation and oxidizing agents such as lead tetraacetate for the oxidation step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lead tetraacetate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological activities and applications .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its role in cellular redox processes and as a potential antioxidant.
Medicine: Studied for its anticancer, antibacterial, and antifungal properties. .
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it effective against cancer cells and microorganisms. The molecular targets include cellular enzymes involved in redox regulation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Similar structure but with a hydroxyl group instead of methoxy groups.
Menadione (2-methylnaphthalene-1,4-dione): Lacks the hydroxyl and methoxy groups but shares the naphthoquinone core.
Uniqueness
5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione is unique due to the presence of both hydroxyl and methoxy groups, which enhance its redox properties and biological activities.
Properties
CAS No. |
41768-14-3 |
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Molecular Formula |
C13H12O6 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
5,8-dihydroxy-2,3-dimethoxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O6/c1-5-4-6(14)7-8(9(5)15)11(17)13(19-3)12(18-2)10(7)16/h4,14-15H,1-3H3 |
InChI Key |
RTHWNOUJIMHGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C(=C(C2=O)OC)OC)O |
Origin of Product |
United States |
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